molecular formula C18H17ClO4 B12544914 Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate CAS No. 667891-41-0

Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate

Cat. No.: B12544914
CAS No.: 667891-41-0
M. Wt: 332.8 g/mol
InChI Key: AHPVRXUHRXEUIE-UHFFFAOYSA-N
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Description

Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is an organic compound with a complex structure that includes a chlorobenzoyl group, a methylphenoxy group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-methylphenol to form 4-(3-chlorobenzoyl)-2-methylphenol. This intermediate is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is usually achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the phenoxyacetate moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the methylphenoxy group.

    Ethyl (4-chlorobenzoyl)acetate: Similar structure but with a different substitution pattern on the benzoyl group.

    Ethyl (2-chlorobenzoyl)acetate: Similar structure but with the chlorine atom in a different position.

Uniqueness

Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is unique due to the presence of both the chlorobenzoyl and methylphenoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

667891-41-0

Molecular Formula

C18H17ClO4

Molecular Weight

332.8 g/mol

IUPAC Name

ethyl 2-[4-(3-chlorobenzoyl)-2-methylphenoxy]acetate

InChI

InChI=1S/C18H17ClO4/c1-3-22-17(20)11-23-16-8-7-14(9-12(16)2)18(21)13-5-4-6-15(19)10-13/h4-10H,3,11H2,1-2H3

InChI Key

AHPVRXUHRXEUIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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